molecular formula C20H17NO5 B5420719 4-(3,4-dimethoxyphenyl)-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione

4-(3,4-dimethoxyphenyl)-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione

Cat. No.: B5420719
M. Wt: 351.4 g/mol
InChI Key: PLLOEIRUORUPCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3,4-dimethoxyphenyl)-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione, also known as DMPQ, is a chemical compound with potential applications in scientific research. It belongs to the class of pyranoquinoline derivatives and has a unique structure that makes it a promising candidate for drug development and other research purposes. In

Mechanism of Action

The mechanism of action of 4-(3,4-dimethoxyphenyl)-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways involved in inflammation, oxidative stress, and cancer development. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory prostaglandins. It also scavenges free radicals and inhibits the expression of nuclear factor-kappa B (NF-κB), a transcription factor involved in the regulation of inflammation and cell survival.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in vitro and in vivo. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and inhibit angiogenesis. This compound has also been shown to reduce inflammation and oxidative stress in animal models of various diseases, including arthritis, colitis, and neurodegenerative disorders. In addition, this compound has been shown to have neuroprotective effects and improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

4-(3,4-dimethoxyphenyl)-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione has several advantages for laboratory experiments, including its unique structure, ease of synthesis, and potential for drug development. However, it also has some limitations, such as its low solubility in water and limited availability. The use of this compound in laboratory experiments requires careful consideration of its properties and potential interactions with other compounds.

Future Directions

There are several potential future directions for the research and development of 4-(3,4-dimethoxyphenyl)-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione. One area of interest is the development of this compound-based drugs for the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders. Another area of interest is the investigation of the molecular mechanisms underlying the effects of this compound on various biological processes. Further research is also needed to explore the potential applications of this compound in other scientific fields, such as materials science and nanotechnology.
Conclusion
In conclusion, this compound is a promising compound with potential applications in various scientific research fields. Its unique structure, ease of synthesis, and potential for drug development make it an attractive candidate for further investigation. The research on this compound has shown that it exhibits anti-inflammatory, antioxidant, and anticancer activities, as well as neuroprotective effects. However, further research is needed to fully understand its mechanism of action and potential applications.

Synthesis Methods

The synthesis of 4-(3,4-dimethoxyphenyl)-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione involves the reaction between 3,4-dimethoxyaniline and 2-hydroxynaphthalene-1,4-dione in the presence of a catalytic amount of p-toluenesulfonic acid. The reaction proceeds through a one-pot, three-component condensation reaction to form the desired product. The purity and yield of the product can be improved by recrystallization from a suitable solvent.

Scientific Research Applications

4-(3,4-dimethoxyphenyl)-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione has been studied for its potential applications in various scientific research fields, including medicinal chemistry, biochemistry, and pharmacology. It has been shown to exhibit anti-inflammatory, antioxidant, and anticancer activities in vitro and in vivo. This compound has also been investigated for its effects on the central nervous system and its potential as a neuroprotective agent.

Properties

IUPAC Name

4-(3,4-dimethoxyphenyl)-4,6-dihydro-3H-pyrano[3,2-c]quinoline-2,5-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17NO5/c1-24-15-8-7-11(9-16(15)25-2)13-10-17(22)26-19-12-5-3-4-6-14(12)21-20(23)18(13)19/h3-9,13H,10H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLLOEIRUORUPCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2CC(=O)OC3=C2C(=O)NC4=CC=CC=C43)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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